
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the isoxazole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often involve the use of nitrile oxides and alkynes as starting materials .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including this compound, may utilize microwave-assisted synthesis to enhance reaction rates and yields . This method is efficient and can be scaled up for large-scale production.
化学反応の分析
Types of Reactions
2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
作用機序
The mechanism of action of 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, some isoxazole compounds act as enzyme inhibitors, blocking the activity of enzymes involved in disease processes . The exact molecular targets and pathways for this specific compound are still under investigation.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(5-(4-Ethoxyphenyl)isoxazol-3-yl)acetic acid include other isoxazole derivatives such as:
- 2-(5-Methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
- 2-(Isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide
Uniqueness
What sets this compound apart from other similar compounds is its unique ethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
2-[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C13H13NO4/c1-2-17-11-5-3-9(4-6-11)12-7-10(14-18-12)8-13(15)16/h3-7H,2,8H2,1H3,(H,15,16) |
InChIキー |
VPKWTGDACZETEJ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


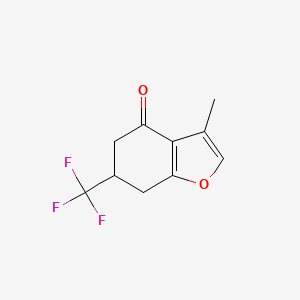
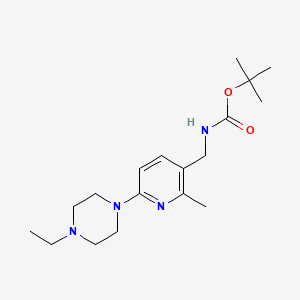
![Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11804717.png)
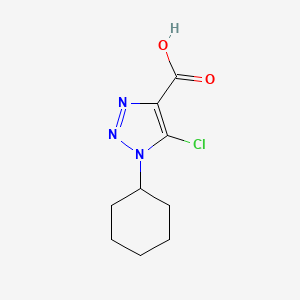

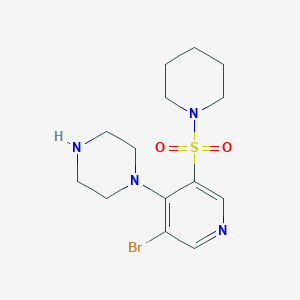
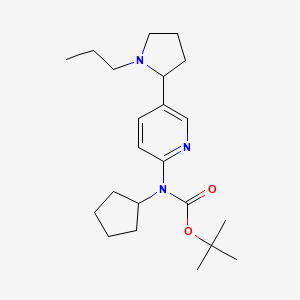

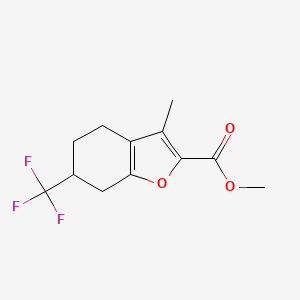
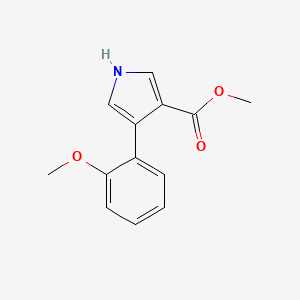


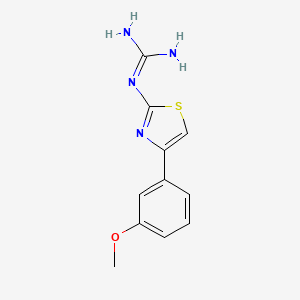
![(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11804790.png)
